

GR 89696: A Technical Guide to its Chemical Structure and Pharmacological Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 89696 is a potent and highly selective agonist for the kappa-opioid receptor (KOR), with a particular preference for the $\kappa 2$ subtype.[1] Its unique pharmacological profile has made it a valuable tool in neuroscience research, particularly in studies investigating the roles of the kappa-opioid system in pain, addiction, and neuroprotection. This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental findings related to **GR 89696**, intended to serve as a resource for researchers in the field.

Chemical Structure and Properties

GR 89696, with the IUPAC name methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate, is a synthetic molecule belonging to the piperazine class of compounds.[1] Its chemical structure is characterized by a central piperazine ring, substituted with a 3,4-dichlorophenylacetyl group at one nitrogen and a pyrrolidin-1-ylmethyl group at an adjacent carbon. The other nitrogen of the piperazine ring is functionalized with a methyl carboxylate group.

Chemical and Physical Data



Property	Value	Reference
IUPAC Name	methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate	[1]
Chemical Formula	C19H25Cl2N3O3	[1]
Molar Mass	414.33 g/mol	[1]
SMILES	Clc1ccc(cc1Cl)CC(=O)N2CCN (C(=O)OC)CC2CN3CCCC3	[1]
CAS Number	126766-32-3	[1]

No data was found in the search results for the melting point, boiling point, or pKa of **GR 89696**.

Pharmacological Properties

GR 89696 is a highly selective kappa-opioid receptor agonist. Its primary mechanism of action involves binding to and activating KORs, which are G-protein coupled receptors. This activation initiates a downstream signaling cascade that ultimately leads to the modulation of neuronal excitability.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of **GR 89696** for various opioid receptor subtypes. The inhibition constant (Ki) is a measure of the concentration of the drug required to inhibit 50% of the radioligand binding, with lower values indicating higher affinity.



Receptor Subtype	Ki (nM)	Radioligand	Cell Line	Reference
Карра (к)	0.67	[3H]U-69,593	Guinea Pig Brain Membranes	[2]
Mu (μ)	>1000	Not Specified	Not Specified	Not Specified in search results
Delta (δ)	>1000	Not Specified	Not Specified in search results	Not Specified in search results

Note: The Ki values for mu and delta receptors were not explicitly found in the provided search results but are generally reported to be significantly lower than for the kappa receptor, indicating high selectivity.

Functional Activity

In functional assays, **GR 89696** has been shown to be a potent agonist at the kappa-2 opioid receptor subtype. For instance, in guinea pig hippocampal slices, it inhibited the NMDA receptor-mediated synaptic current with an EC50 of 41.7 nM.

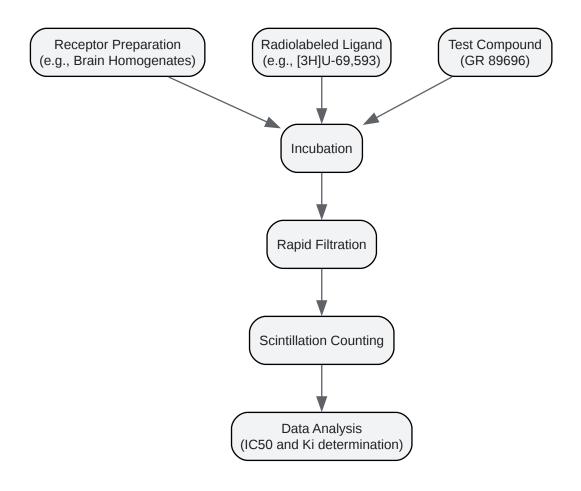
Key Experiments and Methodologies

1. Radioligand Binding Assay

This in vitro assay is crucial for determining the binding affinity of a compound to its target receptor.

Experimental Workflow: Radioligand Binding Assay





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Caption: Workflow for a competitive radioligand binding assay.

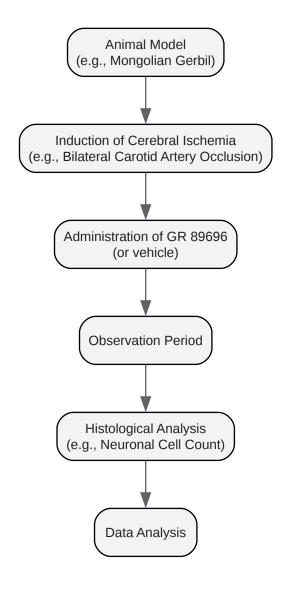
Methodology: A typical protocol involves incubating a fixed concentration of a radiolabeled kappa-opioid ligand (e.g., [3H]U-69,593) with a preparation of cell membranes expressing the kappa-opioid receptor (e.g., from guinea pig brain).[2] Increasing concentrations of the unlabeled test compound (**GR 89696**) are added to compete for binding with the radioligand. After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filters is then quantified using liquid scintillation counting. The concentration of **GR 89696** that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).

2. In Vivo Neuroprotection Studies

GR 89696 has demonstrated neuroprotective effects in animal models of cerebral ischemia.

Experimental Workflow: In Vivo Neuroprotection Study





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Caption: Workflow for an in vivo neuroprotection study.

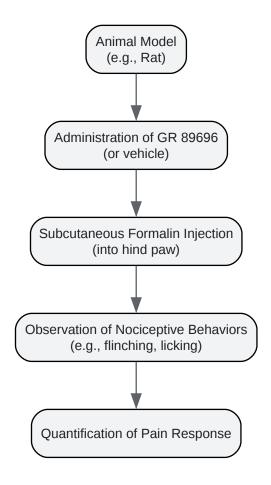
Methodology: In a model of transient global cerebral ischemia in Mongolian gerbils, animals are subjected to bilateral carotid artery occlusion for a defined period.[3][4] **GR 89696** is administered subcutaneously at various doses (e.g., 3 to 30 μg/kg) before and after the ischemic insult.[3][4] After a recovery period, the brains are processed for histological analysis to quantify the extent of neuronal damage, particularly in vulnerable regions like the hippocampus. The neuroprotective effect is determined by comparing the neuronal cell loss in treated animals to that in vehicle-treated controls.

3. In Vivo Analgesia Studies



The analgesic properties of **GR 89696** have been evaluated in various animal models of pain.

Experimental Workflow: In Vivo Analgesia Study (Formalin Test)



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Caption: Workflow for an in vivo analgesia study using the formalin test.

Methodology: The formalin test is a widely used model to assess both acute and persistent pain.[5] Animals, typically rats, are administered **GR 89696** or a vehicle control prior to the injection of a dilute formalin solution into the plantar surface of a hind paw.[5] The resulting nociceptive behaviors, such as flinching, licking, and biting of the injected paw, are then observed and quantified during two distinct phases: an early, acute phase and a later, inflammatory phase. The analgesic efficacy of **GR 89696** is determined by its ability to reduce these pain-related behaviors compared to the control group.

Signaling Pathways



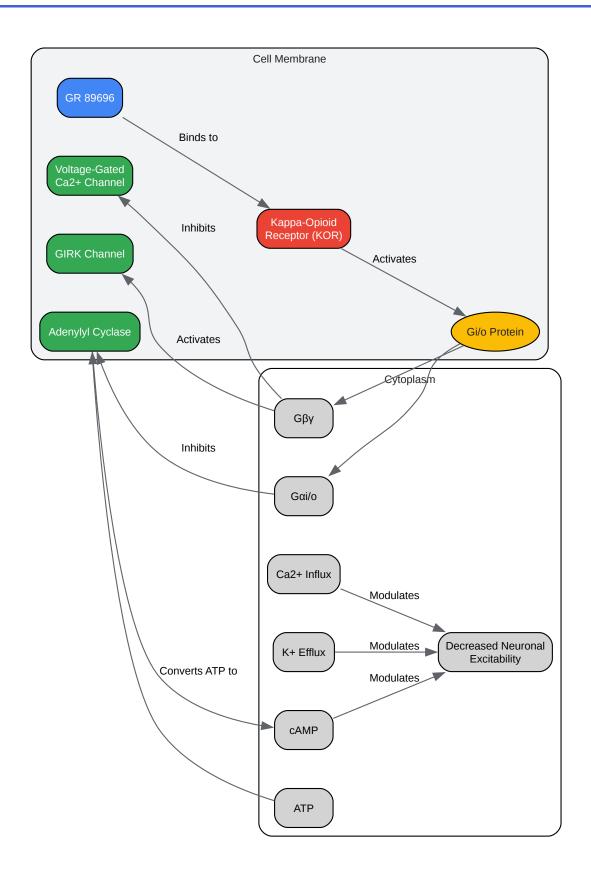
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Activation of the kappa-opioid receptor by **GR 89696** initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, KOR activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein $\beta\gamma$ subunits can also modulate the activity of ion channels, leading to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively reduce neuronal excitability.

Canonical Kappa-Opioid Receptor Signaling Pathway





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Caption: Simplified canonical signaling pathway of the kappa-opioid receptor.



Conclusion

GR 89696 stands out as a powerful research tool for elucidating the complex roles of the kappa-opioid system. Its high selectivity for the kappa-2 subtype offers a means to dissect the specific functions of this receptor population. The data and methodologies presented in this guide provide a foundation for researchers to design and interpret experiments utilizing this important pharmacological agent. Further investigation into its clinical potential, particularly in the realms of pain management and neuroprotection, is warranted.

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